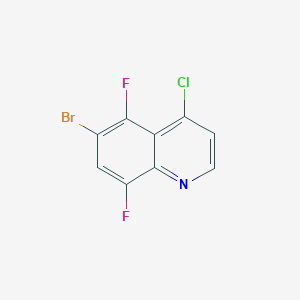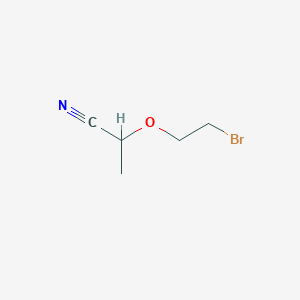
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is a chemical compound with the molecular formula C9H3BrClFIN . It belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring . Fluorinated quinolines, such as this compound, have been the subject of numerous studies due to their potential applications in medicine .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with halogen atoms (bromine, chlorine, fluorine, and iodine) attached at the 8, 4, 6, and 3 positions, respectively .科学的研究の応用
Halogen Exchange and Synthesis of Heterocycles
One application involves silyl-mediated halogen/halogen displacement in pyridines and other heterocycles. This process allows for the exchange of halogens, such as converting chloro to bromo or iodo compounds, which is crucial for the synthesis of complex heterocyclic structures. This method has been shown to be effective with 2- or 4-chloroquinoline, among others, indicating potential compatibility with the target compound for creating diverse quinoline derivatives (Schlosser & Cottet, 2002).
Synthesis of Biologically Active Compounds
The compound is an important intermediate for synthesizing various biologically active molecules. For instance, its manipulation through cyclization and substitution reactions has led to the synthesis of compounds like GSK2126458, highlighting its role in medicinal chemistry for creating therapeutic agents (Wang et al., 2015).
Development of Antibiotics
Additionally, the compound serves as a key building block for antibiotics. A practical route for its synthesis from 2,4-dichloro-3-fluoroquinoline with high yield demonstrates its importance in antimicrobial drug discovery. This underscores the compound's role in addressing resistance by developing novel antibiotics (Flagstad et al., 2014).
Crystal Structure Analysis
The study of crystal structures and molecular conformations further exemplifies its application in understanding the physicochemical properties of halogenated compounds. Such analyses assist in drug design by elucidating the interactions that dictate stability and reactivity (Choudhury et al., 2003).
Antimicrobial Activity
Research into novel quinoline-pyrazoline-based coumarinyl thiazole derivatives has indicated potential antimicrobial applications. These compounds, derived through condensation reactions involving chloroquinoline, have shown significant activity against various pathogens, demonstrating the compound's relevance in developing new antimicrobial agents (Ansari & Khan, 2017).
特性
IUPAC Name |
8-bromo-4-chloro-6-fluoro-3-iodoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFIN/c10-6-2-4(12)1-5-8(11)7(13)3-14-9(5)6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQCJXJYQLWCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)I)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

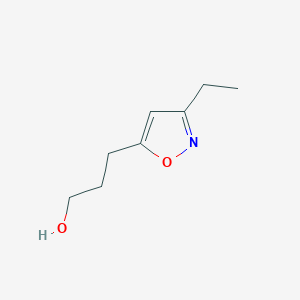
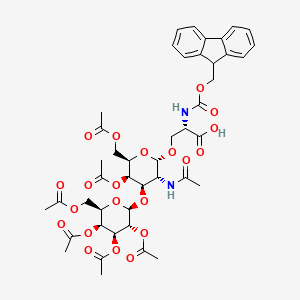
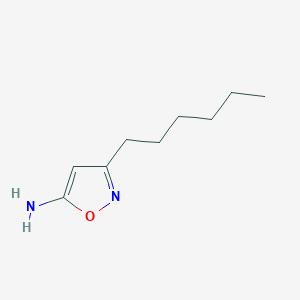
![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)
![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)



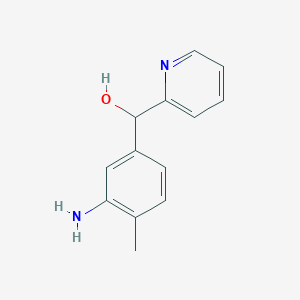
![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)
